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Technical Support Center: Fluorescent Brightener
135 Staining
Welcome to the technical support center for Fluorescent Brightener 135 (FB 135) staining.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs)

to help researchers, scientists, and drug development professionals minimize background

fluorescence and achieve optimal staining results. While Fluorescent Brightener 135 is a

recognized optical brightener, its use as a biological stain is less documented than common

fluorophores. The guidance provided here adapts established principles of fluorescence

microscopy to the context of FB 135 staining.

Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that does not originate from the

specific target being stained by Fluorescent Brightener 135. This "noise" can obscure the true

signal from your target, reducing image contrast and making it difficult to distinguish specific

staining from non-specific artifacts.[1][2][3] High background can lead to false positives and

complicate the interpretation of your results.[2]

Q2: What are the primary sources of background fluorescence in microscopy?

Background fluorescence can be broadly categorized into two main types:
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Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[4]

[5] Common sources include endogenous molecules like collagen, elastin, NADH, and

lipofuscin.[5][6][7] The process of fixing tissues, especially with aldehyde-based fixatives like

formaldehyde, can also induce autofluorescence by cross-linking proteins.[1][4][8]

Non-specific Staining: This occurs when the fluorescent probe (Fluorescent Brightener
135) binds to components in the sample other than the intended target. This can be caused

by excessive dye concentration, insufficient washing, or electrostatic interactions.[3][9][10]

Other sources can include fluorescent impurities in reagents, culture media containing phenol

red, and the use of plastic-bottom imaging plates.[3][6]

Q3: How can I determine the source of the high background in my experiment?

A systematic approach using controls is the most effective way to identify the source of

background fluorescence.

Unstained Control: Prepare a sample that goes through all the same processing steps (e.g.,

fixation, permeabilization) but is not incubated with Fluorescent Brightener 135.

Analysis:

If the unstained control shows significant fluorescence, the problem is likely

autofluorescence originating from your sample or fixation method.[11]

If the unstained control is dark but your stained sample has high background, the issue is

likely due to non-specific binding of Fluorescent Brightener 135 or insufficient washing.

[11]

This diagnostic step is crucial for choosing the correct troubleshooting strategy.
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Workflow: Diagnosing Background Fluorescence Source
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Caption: Workflow for diagnosing the source of background fluorescence.

Troubleshooting Guide: Autofluorescence
Q4: My unstained control is bright. How can I reduce this autofluorescence?

High autofluorescence in the control sample points to issues with the sample itself or the

preparation method. Here are several strategies to address this.
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Chemical Quenching: Certain chemicals can be used to quench autofluorescence.

Sodium Borohydride (NaBH₄): This reducing agent is effective at diminishing

autofluorescence caused by aldehyde fixation.[5][12]

Sudan Black B: This lipophilic dye is excellent for quenching autofluorescence from

lipofuscin, a pigment that accumulates in aging cells.[1][7] However, be aware that Sudan

Black B can introduce its own background signal in the red and far-red channels.[1]

Commercial Quenching Reagents: Products like TrueVIEW® or TrueBlack® are

specifically designed to reduce autofluorescence from various sources, including collagen,

elastin, and red blood cells.[7][13]

Photobleaching: Before staining, you can intentionally photobleach the sample by exposing it

to high-intensity light from your microscope's light source.[14][15] This process destroys the

endogenous fluorophores responsible for autofluorescence without affecting the subsequent

staining with FB 135.[14]

Sample Preparation Optimization:

Fixation: Minimize the duration of aldehyde fixation to the shortest time necessary for

adequate preservation.[4][12] Consider using alternatives to glutaraldehyde, which is

known to cause more autofluorescence than formaldehyde.[12]

Perfusion: If working with tissues, perfuse the animal with a phosphate-buffered saline

(PBS) solution before fixation to remove red blood cells, which are a source of heme-

related autofluorescence.[4][12]

Troubleshooting Guide: Non-Specific Staining
Q5: My unstained control is clean, but the FB 135-stained sample has high background. What

should I do?

This pattern indicates that the FB 135 probe is binding non-specifically throughout the sample.

The following steps can help improve specificity.
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Optimize Probe Concentration: The most common cause of non-specific binding is using too

high a concentration of the fluorescent probe.[16] Perform a titration experiment to determine

the lowest concentration of FB 135 that still provides a strong, specific signal with minimal

background.[3]

Increase Washing: Insufficient washing may leave unbound probe molecules in the sample.

[3][11] Increase the number and/or duration of the wash steps after incubation with FB 135 to

more effectively remove unbound dye.

Modify Wash Buffer: Adding a low concentration of a non-ionic surfactant, such as Tween-20

(e.g., 0.05%), to your wash buffer can help reduce non-specific hydrophobic interactions that

may cause the dye to stick to unintended targets.[17]
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Decision Tree: Selecting a Background Reduction Method
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Caption: Decision tree for selecting a background reduction method.

Data Presentation
Table 1: Example Titration of Fluorescent Brightener 135
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This table illustrates how to structure a titration experiment to find the optimal probe

concentration. The goal is to find the concentration that maximizes the Signal-to-Noise Ratio.

FB 135
Concentration

Signal
Intensity
(Arbitrary
Units)

Background
Intensity (A.U.)

Signal-to-
Noise Ratio
(Signal/Backgr
ound)

Notes

0.5 µM 350 150 2.3
Weak specific

signal.

1.0 µM 800 180 4.4
Good signal, low

background.

2.0 µM 1500 250 6.0

Optimal: Strong

signal,

acceptable

background.

5.0 µM 1800 800 2.25

Strong signal,

but high

background

reduces ratio.

10.0 µM 1900 1600 1.18

Saturated signal,

unacceptable

background.

Table 2: Comparison of Common Autofluorescence
Quenching Methods
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Method
Target
Autofluorescence

Pros Cons

Sodium Borohydride
Aldehyde Fixation-

Induced[5]

Easy to prepare;

Effective for aldehyde-

induced background.

Can have variable

effectiveness; May

impact certain

epitopes if used with

IHC.

Sudan Black B Lipofuscin[1][7]
Very effective for

lipofuscin.

Can introduce red/far-

red background

fluorescence; Can

precipitate.[1]

Photobleaching

Broad Spectrum

Endogenous

Fluorophores[14]

No chemical additions

needed; Effective

across many

wavelengths.

Can be time-

consuming; Requires

high-intensity light

source.[14]

Commercial Kits

Specified by

manufacturer (e.g.,

collagen, RBCs,

lipofuscin)[7][13]

Optimized and

validated; Often highly

effective with simple

protocols.

Higher cost compared

to "home-brew"

solutions.

Experimental Protocols
Protocol 1: General Staining with Fluorescent
Brightener 135

Sample Preparation: Prepare cells or tissue sections on microscope slides or imaging dishes

as required by your experimental design.

Fixation (Optional): Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room

temperature.

Washing: Wash the samples three times with PBS for 5 minutes each.

Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton

X-100 in PBS for 10 minutes.
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Washing: Repeat the wash step (Step 3).

Staining: Prepare the desired concentration of Fluorescent Brightener 135 (determined via

titration) in PBS. Incubate the samples with the staining solution for 15-30 minutes at room

temperature, protected from light.

Final Washes: Wash the samples three to five times with PBS for 5 minutes each to remove

all unbound dye.

Mounting: Mount the coverslip using an appropriate anti-fade mounting medium.

Imaging: Image the sample using a fluorescence microscope with the appropriate excitation

and emission filters for FB 135.

Protocol 2: Reducing Aldehyde-Induced
Autofluorescence with Sodium Borohydride
This protocol should be performed after fixation and before permeabilization or staining.

Fixation and Washing: Fix and wash your sample as described in Protocol 1 (Steps 2-3).

Prepare NaBH₄ Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

Caution: NaBH₄ will bubble upon contact with liquid. Prepare fresh and use in a well-

ventilated area.

Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room

temperature.

Thorough Washing: Wash the samples thoroughly three times with PBS for 5 minutes each

to remove all residual NaBH₄.

Proceed with Staining: Continue with your standard staining protocol (e.g., from Protocol 1,

Step 4 or 6).

Protocol 3: Pre-Staining Photobleaching
This protocol should be performed on the fixed and washed sample before incubation with FB

135.
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Sample Preparation: Prepare, fix, and wash your sample on a microscope slide. Mount with

a drop of PBS and a coverslip to prevent drying.

Locate Area of Interest: Place the slide on the microscope stage.

Expose to Light: Using a widefield fluorescence microscope, open the shutter and expose

the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp)

for a period ranging from several minutes to over an hour. The optimal time will depend on

the sample type and the intensity of the light source and must be determined empirically.

Check for Reduction: Periodically check the autofluorescence level until it has been

significantly reduced.

Stain Sample: Carefully remove the coverslip, wash with PBS, and proceed with the FB 135

staining protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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